molecular formula C9H9NS B13010871 6,7-Dimethylbenzo[d]isothiazole

6,7-Dimethylbenzo[d]isothiazole

Cat. No.: B13010871
M. Wt: 163.24 g/mol
InChI Key: SYERLXWMGGHPQC-UHFFFAOYSA-N
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Description

6,7-Dimethylbenzo[d]isothiazole is a heterocyclic compound that belongs to the class of isothiazoles. Isothiazoles are five-membered sulfur-containing heterocycles with nitrogen and sulfur atoms in a 1,2-relationship. The presence of these electronegative heteroatoms imparts unique chemical properties to the compound, making it valuable in various fields such as medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethylbenzo[d]isothiazole can be achieved through several methods:

    Condensation Reactions: One common method involves the condensation of ortho-amidoaryldisulfides or ortho-amidoaryldiselenides with appropriate reagents.

    Metal-Catalyzed Approaches: Another approach involves the use of metal catalysts such as palladium or copper to facilitate the formation of the isothiazole ring.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethylbenzo[d]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .

Scientific Research Applications

6,7-Dimethylbenzo[d]isothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethylbenzo[d]isothiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethylbenzo[d]isothiazole is unique due to the presence of methyl groups at positions 6 and 7, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

6,7-dimethyl-1,2-benzothiazole

InChI

InChI=1S/C9H9NS/c1-6-3-4-8-5-10-11-9(8)7(6)2/h3-5H,1-2H3

InChI Key

SYERLXWMGGHPQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=NS2)C

Origin of Product

United States

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